molecular formula C16H14O2 B119032 6-Methyl-4-phenylchroman-2-one CAS No. 40546-94-9

6-Methyl-4-phenylchroman-2-one

Cat. No. B119032
CAS RN: 40546-94-9
M. Wt: 238.28 g/mol
InChI Key: SUHIZPDCJOQZLN-UHFFFAOYSA-N
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Description

The compound 6-Methyl-4-phenylchroman-2-one is a derivative of chroman-4-one, which is a scaffold found in various heterocyclic compounds. Chroman-4-one derivatives are known for their biological activities and are important intermediates in the synthesis of flavonoids and nitrogen-containing heterocycles .

Synthesis Analysis

The synthesis of chroman-4-one derivatives can be achieved through Pechmann condensation, which involves the reaction of phenols with cinnamic acid using polyphosphoric acid. This method has been used to prepare various substituted 2-phenylchroman-4-ones, which can then be further

Scientific Research Applications

Synthesis and Chemical Reactions

  • One-pot Sequential Synthesis : Zhang, Sun, and Yan (2013) reported the one-pot sequential reaction of arylamines, methyl propiolate, and 2-aryl-3-nitrochromenes without any catalyst in refluxing ethanol. This method efficiently produced polysubstituted 3-(3-nitro-2-phenylchroman-4-yl)-3-arylaminoacrylates with high diastereoselectivity, indicating the potential of 6-Methyl-4-phenylchroman-2-one derivatives in synthetic chemistry (Zhang, Sun, & Yan, 2013).

  • Palladium(II)-Induced Intramolecular Cyclization : Hosokawa et al. (1976) explored the regioselectivity of Palladium(II)-induced intramolecular cyclization of 2-(3-Methyl-2-butenyl)phenol, yielding various products including 2,2-dimethylchromene and 2,2-dimethyl-4-methoxychroman. The reaction mechanism and regioselectivity were influenced by sodium carboxylates, demonstrating the synthetic versatility of 6-Methyl-4-phenylchroman-2-one related compounds (Hosokawa et al., 1976).

  • Photochemistry of 4-phenylchroman-3-one : Padwa and Au (1975) studied the photochemistry of 4-phenylchroman-3-one, which produced 2-phenylchroman-3-one as a photo-product. The process involved β-scission and a 1,3-sigmatropic shift, highlighting the photochemical properties of 6-Methyl-4-phenylchroman-2-one and its derivatives (Padwa & Au, 1975).

Biological and Medicinal Applications

  • Antibacterial Activity : Roșu et al. (2010) synthesized complexes of Cu(II), VO(II), Ni(II), and Mn(II) with Schiff base derived from 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one and 3-formyl-6-methyl-chromone. The study indicated potential antibacterial activities against various bacterial strains, suggesting the biological relevance of 6-Methyl-4-phenylchroman-2-one in medicinal chemistry (Roșu et al., 2010).

  • Photoredox Photoinitiating Systems for 3D Printing : Tomal et al. (2019) proposed novel derivatives, including 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile, as photosensitizers in photoinitiating systems. These derivatives showed effectiveness in free-radical polymerization, cationic photopolymerization, and 3D printing photopolymerization processes, demonstrating the application of 6-Methyl-4-phenylchroman-2-one derivatives in advanced material science (Tomal et al., 2019).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

6-methyl-4-phenyl-3,4-dihydrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHIZPDCJOQZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00960958
Record name 6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4-phenylchroman-2-one

CAS RN

40546-94-9
Record name 3,4-Dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40546-94-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one
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Record name 6-methyl-4-phenylchroman-2-one
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Synthesis routes and methods I

Procedure details

Cinnamic acid (100 gms) and p-cresol (76.6 gms) were charged to a clean and dry flask under nitrogen and stirred. Concentrated sulphuric acid was slowly charged and the reaction mixture heated to 125° C.-130° C. for 6 hours. After completion of reaction the mixture was cooled to about 60° C. and about 50 ml water and about 300 ml toluene were charged under stirring. The layers were separated. The toluene layer was washed with aqueous saturated solution of sodium bicarbonate and water. The organic layer was dried over sodium sulfate and concentrated under vacuum, at a temperature below 50° C. The residue was stripped with 2×100 ml IPA. The residue was dissolved in 200 ml isopropanol, chilled to 5° C. and stirred for 2 hours. The solids obtained were filtered and dried at about 60° C. for 4-5 hours to give about 135 to 137 gms of the title product.
Quantity
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Synthesis routes and methods II

Procedure details

retention times are: t-cinnamic acid=3.3 min., p-cresol=4.2 min. and the title compound=20.3 min.) or TLC (acetone/cyclohexane (20/80), acetic acid (0.5%); wavelength=254 nm) usually 6 hours. When the reaction is complete the mixture is cooled to 100° and added to a prewarmed separatory funnel (500 mL). The bottom layer containing the sulfuric acid is removed and toluene (280 mL), water (50 mL) and potassium carbonate (47%, 10 mL) are added to the separatory funnel containing the crude product. If necessary the pH of the aqueous layer is adjusted to between 5-8 with additional 47% potassium carbonate. The layers are separated and the organic layer is then washed once with water (50 mL). The organic layer is concentrated to a final volume of approximately 150 mL under reduced pressure. Isopropanol (350 mL) is then added, and distillation is continued to a volume of 350 mL. Isopropanol (150 mL) is again added and again distilled to 350 mL. Isopropanol (150 mL) is again added and again distilled to 350 mL. The mixture is then cooled to 30-40° with rapid stirring until the product crystallizes. The rapid stirring is continued after crystallization. The product is cooled to 0-5° and held at this temperature for approximately 1 hour, filtered and washed with isopropanol (200 mL) cooled to 0-5°. If the last portion of the wash is colored the wash is continued until no more color is removed. The solids are then dried at 60° under reduced pressure to give the title compound, mp (uncorrected)=83°-85°.
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Synthesis routes and methods III

Procedure details

U.S. Pat. No. 5,922,914 provides an alternate method for the preparation of tolterodine. The process involves the cyclization of trans-cinnamic acid with p-cresol in hot sulfuric acid to give 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one, which is reduced with diisobutyl aluminum hydride (DIBAL) in toluene to yield 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol. This on reducto-condensation with diisopropylamine, by means of hydrogen over palladium on charcoal in methanol, affords racemic tolterodine of Formula I, which is resolved with L-(+)-tartaric acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
DP Kamat, SG Tilve, VP Kamat… - Organic Preparations and …, 2015 - Taylor & Francis
… Further, (R)-6-methyl-4-phenylchroman-2-one 58 was converted into (R)-tolterodine 30 by subjecting it to DIBALH reduction and palladium-catalyzed hydrogenation in the presence of …
Number of citations: 54 www.tandfonline.com
DA Edmond, B Assielou, YD Digbeu, HK Konan… - 2014 - sisdam.univpancasila.ac.id
… Synthesized compounds of dihydrocoumarin derivatives were 4-phenylchroman-2-one, 8-methyl-4-phenylchroman-2-one, and 6-methyl-4phenylchroman-2-one. Here, we report …
Number of citations: 2 sisdam.univpancasila.ac.id
L Song, J He, N Chen, Z Huang - Journal of separation science, 2019 - Wiley Online Library
… For a general polymerizing procedure, the pre-polymerization was carried out firstly by mixing of template 6-methyl-4-phenylchroman-2-one (0.238 g, 1 mmol) and functional monomer α…
VV Dakarapu, TR Allaka, LK Uppalla… - Journal of Heterocyclic …, 2018 - Wiley Online Library
… An efficient and short enantioselective synthesis of (S)- and (R)-tolterodine acid isomers (7a–7i) was performed a 6-methyl-4-phenylchroman-2-one intermediate from inexpensive and …
Number of citations: 3 onlinelibrary.wiley.com
G Chen, N Tokunaga, T Hayashi - Organic Letters, 2005 - ACS Publications
… mol % of a rhodium catalyst generated from Rh(acac)(C 2 H 4 ) 2 and (R)-Segphos in dioxane/H 2 O (10/1) at 60 C for 8 h gave 88% isolated yield of 6-methyl-4-phenylchroman-2-one (…
Number of citations: 184 pubs.acs.org
T Korenaga, R Sasaki, T Takemoto… - Advanced Synthesis …, 2018 - Wiley Online Library
… The reaction gives (R)-6-methyl-4-phenylchroman-2-one (1aa), which can be converted readily to Detrusitol ® [(R)-tolterodine (l)-tartrate], an important urological drug (Scheme 1).16 …
Number of citations: 24 onlinelibrary.wiley.com
M Górecki, V Zullo, A Iuliano, G Pescitelli - Pharmaceuticals, 2019 - mdpi.com
… A literature search on the reported OR values for 6-methyl-4-phenylchroman-2-one (3) confirms this inconsistency. Available OR data for (R)-3 in chloroform are negative and span from …
Number of citations: 9 www.mdpi.com
S Park, HK Lee - RSC advances, 2021 - pubs.rsc.org
Efficient kinetic resolution (KR) occurs in asymmetric transfer hydrogenation (ATH) reactions of racemic 3-aryl-1-indanones using commercial (R,R)- or (S,S)-Ts-DENEB as a catalyst, a …
Number of citations: 1 pubs.rsc.org
E Tang, W Li, Z Gao - Synlett, 2012 - thieme-connect.com
… Neither 6-methyl-4-phenylchroman-2-one (7) nor 6-methyl-4-phenyl-2-(trimethylsiloxy)-4H-chromene (8) was obtained, but only 3a was recovered (Scheme [³] ). Additionally, the …
Number of citations: 14 www.thieme-connect.com
DP Kamat - 2017 - irgu.unigoa.ac.in
… Further, (R)-6-methyl-4-phenylchroman-2-one 58 was converted into (R)-tolterodine 30 by subjecting it to DIBALH reduction and palladium-catalyzed hydrogenation in the presence of …
Number of citations: 0 irgu.unigoa.ac.in

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